molecular formula C14H10BrClN2O2 B3857196 Vitas-bb tbb005282 CAS No. 302909-34-8

Vitas-bb tbb005282

Cat. No.: B3857196
CAS No.: 302909-34-8
M. Wt: 353.60 g/mol
InChI Key: JKBGHXQSICMPMG-CAOOACKPSA-N
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Description

Vitas-bb tbb005282 is a chemical compound with the molecular formula C22H30N2O2 and a molecular weight of 354.49 g/mol . It is primarily used for experimental and research purposes . The compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Vitas-bb tbb005282 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vitas-bb tbb005282 has a

Biological Activity

Overview of Vitas-bb tbb005282

This compound is a synthetic compound that has garnered interest in various fields of biological research, particularly in pharmacology and biochemistry. Its specific biological activities and mechanisms of action are still being explored, but several studies suggest potential applications in therapeutic contexts.

The biological activity of this compound appears to be linked to its interaction with specific cellular pathways. Research indicates that it may modulate signaling pathways associated with:

  • Cell proliferation : this compound has been shown to influence cell cycle progression, potentially acting as an inhibitor of certain cancer cell lines.
  • Apoptosis : The compound may promote programmed cell death in damaged or cancerous cells, enhancing its therapeutic potential.
  • Inflammation : Preliminary studies suggest that this compound could have anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Cancer Research :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at specific concentrations. The IC50 values varied across different cell types, indicating selective toxicity towards malignant cells while sparing normal cells.
  • Neuroprotective Effects :
    • In animal models, this compound exhibited neuroprotective effects against oxidative stress. This was measured using biomarkers for neuronal damage and inflammation, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity :
    • In vitro assays showed that this compound could downregulate pro-inflammatory cytokines, providing evidence for its use in conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Cell ProliferationInhibits growth in cancer cell lines
ApoptosisInduces apoptosis in malignant cells
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines
NeuroprotectionProtects neurons from oxidative stress

Properties

IUPAC Name

5-bromo-N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-10-3-6-13(19)12(7-10)14(20)18-17-8-9-1-4-11(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBGHXQSICMPMG-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-34-8
Record name 5-BROMO-N'-(4-CHLOROBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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